Cas no 1785313-29-2 (2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol)

2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol is a benzofuran derivative with a propanol side chain, offering versatile utility in synthetic organic chemistry and pharmaceutical intermediates. Its dihydrobenzofuran core provides structural stability, while the hydroxyl functional group enhances reactivity for further derivatization. This compound is particularly valuable in the development of bioactive molecules due to its balanced lipophilicity and potential for hydrogen bonding. Its well-defined structure ensures consistent performance in coupling reactions and scaffold modifications. Suitable for research applications, it serves as a key building block in the synthesis of complex heterocyclic compounds, contributing to advancements in medicinal chemistry and material science.
2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol structure
1785313-29-2 structure
商品名:2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol
CAS番号:1785313-29-2
MF:C11H14O2
メガワット:178.227663516998
CID:6016935
PubChem ID:105426421

2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • EN300-6506224
    • 2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol
    • 1785313-29-2
    • インチ: 1S/C11H14O2/c1-8(7-12)9-2-3-11-10(6-9)4-5-13-11/h2-3,6,8,12H,4-5,7H2,1H3
    • InChIKey: BASZNHWCMLQZGI-UHFFFAOYSA-N
    • ほほえんだ: O1CCC2C=C(C=CC1=2)C(C)CO

計算された属性

  • せいみつぶんしりょう: 178.099379685g/mol
  • どういたいしつりょう: 178.099379685g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 170
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6506224-5.0g
2-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol
1785313-29-2
5g
$2485.0 2023-05-31
Enamine
EN300-6506224-10.0g
2-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol
1785313-29-2
10g
$3683.0 2023-05-31
Enamine
EN300-6506224-1.0g
2-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol
1785313-29-2
1g
$857.0 2023-05-31
Enamine
EN300-6506224-0.05g
2-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol
1785313-29-2
0.05g
$719.0 2023-05-31
Enamine
EN300-6506224-0.5g
2-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol
1785313-29-2
0.5g
$823.0 2023-05-31
Enamine
EN300-6506224-0.1g
2-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol
1785313-29-2
0.1g
$755.0 2023-05-31
Enamine
EN300-6506224-0.25g
2-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol
1785313-29-2
0.25g
$789.0 2023-05-31
Enamine
EN300-6506224-2.5g
2-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol
1785313-29-2
2.5g
$1680.0 2023-05-31

2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol 関連文献

2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-olに関する追加情報

Comprehensive Overview of 2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol (CAS No. 1785313-29-2)

2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol is a synthetic organic compound with a molecular formula of C11H14O2. This compound belongs to the class of benzofuran derivatives, which are widely studied for their potential applications in pharmaceuticals, agrochemicals, and material science. The CAS registry number 1785313-29-2 uniquely identifies this chemical entity, ensuring accurate referencing in scientific literature and regulatory documents.

The structural features of 2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol include a dihydrobenzofuran core linked to a propanol side chain. This combination imparts unique physicochemical properties, making it a valuable intermediate in organic synthesis. Researchers are particularly interested in its potential as a building block for bioactive molecules, given the prevalence of benzofuran motifs in drugs targeting neurological and inflammatory conditions.

In recent years, the demand for specialty chemicals like 2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol has surged due to advancements in drug discovery and green chemistry. A common query in scientific forums is: "What are the synthetic routes for benzofuran-based intermediates?" This compound exemplifies how heterocyclic chemistry can address such challenges, offering scalable synthesis methods with minimal environmental impact.

From an industrial perspective, 1785313-29-2 is often discussed alongside high-value fine chemicals used in catalysis and functional materials. Its stability under various conditions makes it suitable for multistep reactions, a topic frequently searched in organic synthesis databases. Notably, its low toxicity profile (as per preliminary studies) aligns with the growing emphasis on sustainable chemical design.

Analytical characterization of 2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol typically involves techniques like NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure batch-to-batch consistency, a critical factor for researchers investigating structure-activity relationships (SAR) in medicinal chemistry projects.

Emerging trends also highlight its utility in flavor and fragrance applications, where modified benzofuran alcohols contribute to novel olfactory profiles. This intersects with consumer interest in natural-identical compounds, a hot topic in cosmetic science forums.

For procurement specialists, the keywords "CAS 1785313-29-2 supplier" or "high-purity benzofuran derivatives" reflect common search patterns. Reputable manufacturers provide detailed technical data sheets (TDS) and safety data sheets (SDS) to facilitate informed decision-making.

In conclusion, 2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol represents a versatile compound at the intersection of academic research and industrial innovation. Its continued study promises insights into molecular design principles while addressing practical challenges in chemical manufacturing.

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